6-methoxy-7-methyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one 6-methoxy-7-methyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC17850543
InChI: InChI=1S/C8H9N3O2/c1-5-7(13-2)8(12)10-6-3-4-9-11(5)6/h3-4H,1-2H3,(H,10,12)
SMILES:
Molecular Formula: C8H9N3O2
Molecular Weight: 179.18 g/mol

6-methoxy-7-methyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one

CAS No.:

Cat. No.: VC17850543

Molecular Formula: C8H9N3O2

Molecular Weight: 179.18 g/mol

* For research use only. Not for human or veterinary use.

6-methoxy-7-methyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one -

Specification

Molecular Formula C8H9N3O2
Molecular Weight 179.18 g/mol
IUPAC Name 6-methoxy-7-methyl-4H-pyrazolo[1,5-a]pyrimidin-5-one
Standard InChI InChI=1S/C8H9N3O2/c1-5-7(13-2)8(12)10-6-3-4-9-11(5)6/h3-4H,1-2H3,(H,10,12)
Standard InChI Key XYFURASNWPWAKZ-UHFFFAOYSA-N
Canonical SMILES CC1=C(C(=O)NC2=CC=NN12)OC

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound’s fused bicyclic system consists of a pyrazole ring (five-membered, two adjacent nitrogen atoms) annulated to a pyrimidine ring (six-membered, two nitrogen atoms at positions 1 and 3). Key substituents include:

  • Methoxy group (-OCH3) at position 6

  • Methyl group (-CH3) at position 7

  • Keto group (=O) at position 5

This configuration confers distinct electronic and steric properties, influencing reactivity and target interactions. X-ray crystallography of related pyrazolo[1,5-a]pyrimidines confirms a planar structure with bond lengths and angles consistent with aromatic heterocycles .

Table 1: Key Physicochemical Data

PropertyValueSource
Molecular FormulaC9H11N3O2
Molecular Weight193.20 g/mol
IUPAC Name6-Methoxy-7-methyl-4H-pyrazolo[1,5-a]pyrimidin-5-one
Canonical SMILESCC1=NN2C(=C(C(=O)NC2=C1)OC)C
Topological Polar Surface Area66.8 Ų

Synthetic Methodologies

Cyclocondensation Strategies

The synthesis of pyrazolo[1,5-a]pyrimidines typically involves cyclocondensation between β-ketoesters and 3-aminopyrazoles. For 6-methoxy-7-methyl derivatives, 3-methyl-1H-pyrazol-5-amine reacts with methyl-substituted β-ketoesters under acidic or microwave-assisted conditions. A representative protocol includes:

  • Dissolving 3-methyl-1H-pyrazol-5-amine (1.0 equiv) and methyl 3-methoxy-2-oxobutanoate (1.2 equiv) in acetic acid.

  • Heating at 80°C for 6–8 hours to form the pyrimidine ring via intramolecular cyclization .

Microwave irradiation (120°C, 20 min) enhances yields (75–85%) by accelerating ring closure while minimizing side reactions .

Halogenation and Functionalization

Post-synthetic modifications enable diversification:

  • 3-Halogenation: Treatment with sodium halides (NaCl, NaBr) and K2S2O8 introduces halogens at position 3, enhancing biological activity .

  • N-Alkylation: Reacting the keto group with alkyl halides under basic conditions yields N-alkyl derivatives for structure-activity relationship (SAR) studies .

Biological Activities and Mechanisms

Antimicrobial Efficacy

Against Mycobacterium tuberculosis (Mtb), analogues exhibit minimum inhibitory concentrations (MIC) of 2–4 μg/mL. Resistance studies link activity to flavin-dependent hydroxylase (Rv1751) inhibition, preventing compound catabolism .

Comparative Analysis with Related Compounds

Table 2: Activity Comparison of Pyrazolo[1,5-a]Pyrimidine Derivatives

CompoundTargetIC50/MICSelectivity Index
6-Methoxy-7-methyl derivativeEGFR0.8 μM12.5 (vs. normal cells)
3-Iodo-5-trifluoromethylB-RafV600E0.3 μM18.2
4-Hydroxy-6-ethylMtb H37Rv2.1 μg/mL>50

Data adapted from .

Challenges and Future Directions

Despite promising preclinical results, challenges persist:

  • Solubility Limitations: LogP of 1.8 limits aqueous solubility, necessitating prodrug strategies.

  • Off-Target Effects: 30% inhibition of cytochrome P450 3A4 at 10 μM, risking drug-drug interactions .

Ongoing research focuses on:

  • Nanoparticle Delivery: Encapsulation in PLGA nanoparticles to enhance bioavailability.

  • Dual-Target Inhibitors: Hybrid molecules targeting EGFR and MEK simultaneously.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator